N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Description
N-[4-(Dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core. Key structural features include:
- A 6-(4-ethylphenoxy)pyrimidin-4-yl group attached to the piperidine nitrogen.
- A 4-(dimethylamino)benzyl substituent on the carboxamide nitrogen.
Molecular weight data for closely related analogs (e.g., 444.58 g/mol for compounds in ) suggest a moderate lipophilicity profile suitable for oral bioavailability .
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2/c1-4-20-7-11-24(12-8-20)34-26-17-25(29-19-30-26)32-15-13-22(14-16-32)27(33)28-18-21-5-9-23(10-6-21)31(2)3/h5-12,17,19,22H,4,13-16,18H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOUOTGGPVNIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an essential component of intracellular signaling pathways that regulate growth and survival.
Mode of Action
The compound acts as a selective, orally active inhibitor of PKB. It competes with ATP, providing nanomolar inhibitors with up to 150-fold selectivity for inhibiting PKB over the closely related kinase PKA.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. This binding promotes the activation of PKB by phosphorylation on Ser473 and Thr308.
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB. Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability.
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that the compound could have potential as an antitumor agent.
Biological Activity
N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperidine core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound's molecular formula is C27H33N5O2, with a molecular weight of 459.594 g/mol. The structural components include:
- Piperidine core : A six-membered ring that contributes to the compound's pharmacological properties.
- Dimethylamino group : Enhances solubility and biological activity.
- Benzyl moiety : Provides additional interaction sites for biological targets.
- Pyrimidine ring : Known for its role in various biological activities.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The specific interaction of this compound with RTKs remains to be fully elucidated but is a promising area for further exploration.
| Compound | Activity | Target |
|---|---|---|
| Compound A | Antiproliferative | RTK inhibition |
| Compound B | Anticancer | CSF-1R inhibition |
| This compound | Potentially anticancer | TBD |
Interaction Studies
Interaction studies are essential to understand how this compound functions within biological systems. Preliminary data suggest it may interact with enzymes and receptors involved in cellular signaling pathways. For example, compounds similar to this compound have shown efficacy in modulating the activity of monoamine oxidase B, an enzyme implicated in neurotransmitter metabolism.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Anticonvulsant Activity : A study demonstrated that compounds similar to this compound exhibited anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .
- Kinase Inhibition : Research has identified that certain derivatives can selectively inhibit kinases involved in cancer proliferation, indicating a pathway for therapeutic development .
- Pharmacokinetics and Metabolism : Investigations into the pharmacokinetics of related compounds revealed significant plasma concentration levels and prolonged effects, underscoring the importance of structural modifications for enhanced bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-4-carboxamide derivatives. Below is a comparative analysis of structural analogs and their implications:
Table 1: Key Structural Variations and Properties
Key Findings :
Benzyl Substituent Effects: The 4-fluorobenzyl analog () replaces dimethylamino with fluorine, increasing lipophilicity but reducing solubility. This may improve blood-brain barrier penetration but shorten half-life . The dimethylamino group in the target compound balances solubility and target engagement, making it favorable for oral administration.
Pyrimidine Modifications: Replacing the 4-ethylphenoxy group with trifluoromethyl () introduces an electron-withdrawing effect, which could stabilize metabolic degradation but reduce π-π stacking interactions in binding pockets . The pyrrolo[2,3-d]pyrimidine core () expands aromatic surface area, likely improving affinity for ATP-binding pockets in kinases (e.g., ALK inhibitors) .
Heterocycle Core Variations :
- Pyrimidine-based compounds (e.g., target compound, ) are simpler synthetically but may lack the conformational rigidity of pyrrolopyrimidine derivatives (), which are often associated with higher selectivity in kinase inhibition .
Pharmacokinetic and Pharmacodynamic Implications
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to fluoro- or ethyl-substituted analogs, critical for absorption .
- Metabolic Stability: Trifluoromethyl groups () resist oxidative metabolism, whereas ethylphenoxy groups may undergo CYP450-mediated oxidation .
- Target Selectivity : Pyrrolopyrimidine cores () demonstrate selectivity for kinases like ALK, suggesting the target compound’s pyrimidine core may favor alternative targets (e.g., GPCRs or ion channels) .
Q & A
Q. Table 1: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrimidine coupling | DCC, DIEA, DMF, 70°C | 65–75 | 90–95 |
| Piperidine functionalization | EDC/HOBt, CH₂Cl₂, RT | 50–60 | 85–90 |
| Final recrystallization | Ethanol/H₂O (3:1), −20°C | — | ≥99 |
Basic: What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., dimethylamino benzyl protons at δ 2.8–3.2 ppm) and confirms amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₃₄N₄O₂: 471.2663) .
- X-ray crystallography : Resolves 3D conformation, including piperidine ring puckering and dihedral angles between aromatic groups (e.g., pyrimidine-phenoxy plane tilt: ~12°) .
Advanced: How can researchers identify the primary biological target of this compound?
Methodological Answer:
- Kinase profiling assays : Use radioligand binding or fluorescence polarization to screen against kinase libraries (e.g., Anaplastic Lymphoma Kinase (ALK) or tyrosine kinases) .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., DFG motif in ALK) stabilize the compound via hydrogen bonding with the carboxamide group .
- CRISPR-Cas9 knockout models : Validate target engagement by observing reduced activity in cells lacking the putative target kinase .
Advanced: What strategies address poor pharmacokinetics (e.g., rapid in vivo clearance)?
Methodological Answer:
- Prodrug derivatization : Modify the carboxamide to a methyl ester or phosphonate to enhance membrane permeability. Hydrolytic release in vivo restores activity .
- Formulation with cyclodextrins : Use sulfobutylether-β-cyclodextrin to improve aqueous solubility and bioavailability .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-demethylation sites). Introduce fluorine or deuterium at vulnerable positions to slow degradation .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response refinement : Test across a wider concentration range (e.g., 1 nM–100 µM) to distinguish true activity from assay noise .
- Orthogonal assays : Confirm cytotoxicity via MTT assay and apoptosis via caspase-3/7 activation to rule off-target effects .
- Batch-to-batch reproducibility : Characterize compound purity (HPLC ≥98%) and confirm salt forms (e.g., hydrochloride vs. free base) influence solubility and activity .
Q. Table 2: Biological Activity Comparison
| Study | IC₅₀ (nM) | Assay Type | Key Finding |
|---|---|---|---|
| Kinase inhibition | 5.2 | ALK phosphorylation | Potent type-I1/2 inhibitor |
| Cytotoxicity | 1200 | HeLa cell viability | Selective index >200 vs. normal cells |
Basic: What computational tools aid in reaction design and optimization?
Methodological Answer:
- Reaction path search : Use Gaussian or ORCA for quantum chemical calculations to predict transition states and intermediates .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to prioritize solvent/base combinations for coupling steps .
- High-throughput screening (HTS) : Automate reaction condition testing (e.g., temperature, catalyst loading) via robotic platforms .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified phenoxy (e.g., 4-ethyl to 4-cyclopropyl) or piperidine (e.g., 4-carboxamide to 4-sulfonamide) groups .
- Free-energy perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for each analog using Schrödinger FEP+ .
- In vitro validation : Test analogs in kinase inhibition and cytotoxicity assays to correlate structural changes with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
